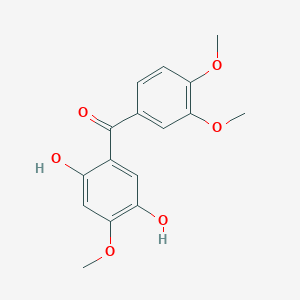
(2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone is a chemical compound with the molecular formula C15H14O5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone typically involves the condensation of 2,5-dihydroxy-4-methoxybenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and hydroxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the formulation of UV-absorbing materials and as a stabilizer in various industrial products.
Wirkmechanismus
The mechanism of action of (2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxy groups.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone
- (2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone
- (2,4-Dimethoxyphenyl)-(4-methoxyphenyl)-methanone
Uniqueness
(2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62495-45-8 |
|---|---|
Molekularformel |
C16H16O6 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
(2,5-dihydroxy-4-methoxyphenyl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O6/c1-20-13-5-4-9(6-15(13)22-3)16(19)10-7-12(18)14(21-2)8-11(10)17/h4-8,17-18H,1-3H3 |
InChI-Schlüssel |
UDSSTOIKPKSXMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2O)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


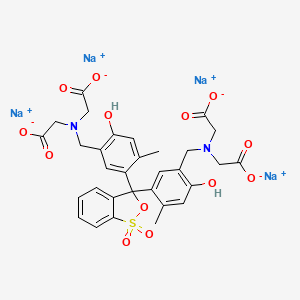

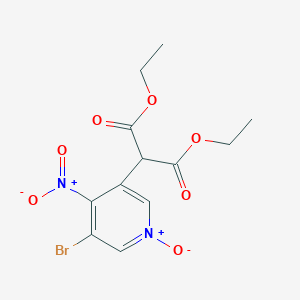

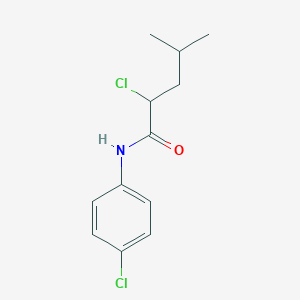
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
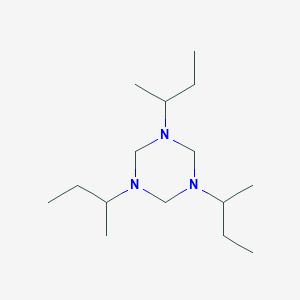
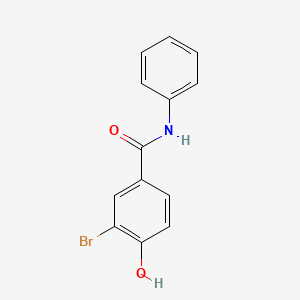
![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
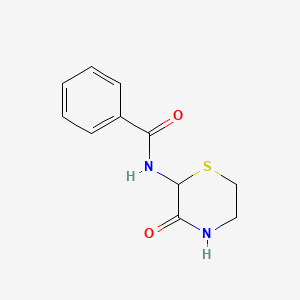
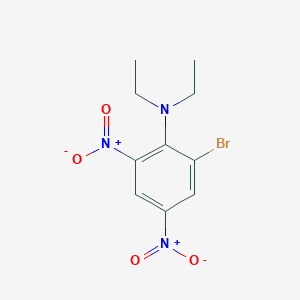
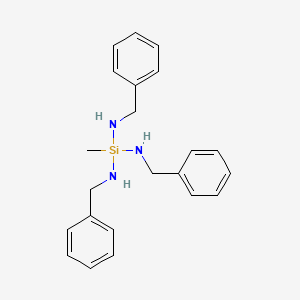
![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)
